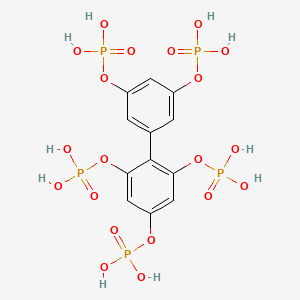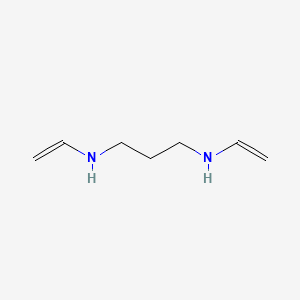
Leucyl-Phenylalanyl-Isoleucyl-Glutamyl-Tryptophyl-Leucyl-Lysine xTFA Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (isoleucine, glutamic acid, tryptophan, leucine, and lysine).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the large-scale production of peptides with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA involves its interaction with specific molecular targets and pathways. For example, the peptide may bind to cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects. The specific amino acid sequence of the peptide determines its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA can be compared to other peptides with similar sequences or functions:
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist with a similar amino acid sequence but different biological activity.
Other Peptides: Peptides such as Ala-Glu-Trp, Ile-Glu-Trp, and Leu-Glu-Trp share some structural similarities but have distinct biological functions and applications.
Conclusion
Leu-Phe-Ile-Glu-Trp-Leu-Lys xTFA is a versatile peptide with significant potential in various scientific fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool for research and industrial applications.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
N,N'-bis(ethenyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c1-3-8-6-5-7-9-4-2/h3-4,8-9H,1-2,5-7H2 |
Clé InChI |
UALYQPWOQRQOFO-UHFFFAOYSA-N |
SMILES canonique |
C=CNCCCNC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




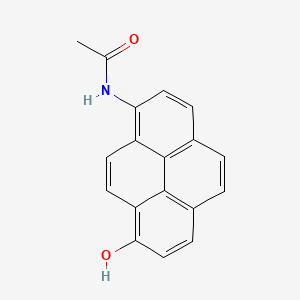
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
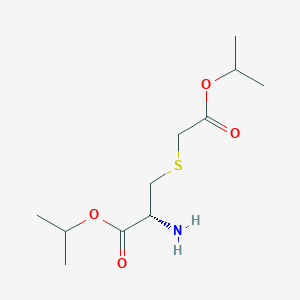
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)

![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
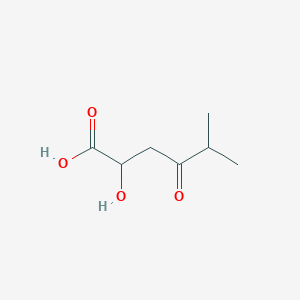
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
